REACTION_CXSMILES
|
[F:1][C:2]1[C:19]2[C:18](F)([F:20])[C:17]3[C:16](F)([F:22])[C:15]4[C:10](=[C:11]([F:27])[C:12]([F:26])=[C:13]([F:25])[C:14]=4[F:24])[C:9](F)([F:28])[C:8]=3[C:7](F)([F:30])[C:6]=2[C:5]([F:32])=[C:4]([F:33])[C:3]=1[F:34].FC1C2C(F)(F)C3C(=C(F)C4C(C=3F)=C(F)C(F)=C(F)C=4F)C(F)(F)C=2C(F)=C(F)C=1F>>[F:20][C:18]1[C:17]2[C:8]([C:7]([F:30])=[C:6]3[C:19]=1[C:2]([F:1])=[C:3]([F:34])[C:4]([F:33])=[C:5]3[F:32])=[C:9]([F:28])[C:10]1[C:15](=[C:14]([F:24])[C:13]([F:25])=[C:12]([F:26])[C:11]=1[F:27])[C:16]=2[F:22]
|
Name
|
compounds ( 8 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C=2C(C=3C(C4=C(C(=C(C(=C4C(C3C(C12)(F)F)(F)F)F)F)F)F)(F)F)(F)F)F)F)F
|
Name
|
( 9 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C=2C(C3=C(C4=C(C(=C(C(=C4C(=C3C(C12)(F)F)F)F)F)F)F)F)(F)F)F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C2=C(C3=C(C(=C(C(=C3C(=C2C(=C2C(=C(C(=C(C12)F)F)F)F)F)F)F)F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |